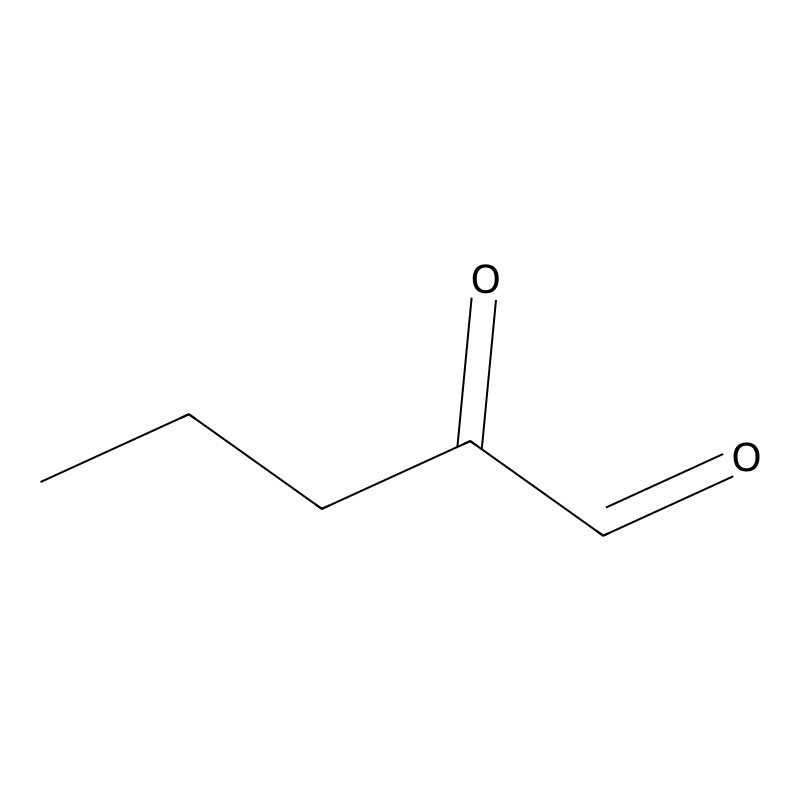

2-Oxopentanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Oxopentanal, also referred to as α-ketopentanal, is an organic compound with the molecular formula CHO. It belongs to the aldehyde family, characterized by a carbonyl group (C=O) adjacent to a carbon atom that is also part of an alkyl chain. This compound is notable for its versatility in

- Oxidation: It can be oxidized to form 2-oxopentanoic acid using agents like potassium permanganate or chromium trioxide.

- Reduction: The reduction of 2-oxopentanal leads to the formation of 2-pentanol, typically using hydrogen gas in the presence of a palladium catalyst.

- Condensation: This compound can undergo aldol condensation reactions, resulting in β-hydroxy ketones or α,β-unsaturated ketones when treated with base catalysts such as sodium hydroxide .

Common Reagents and Conditions- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Hydrogen gas with a palladium catalyst.

- Condensation: Base catalysts like sodium hydroxide or potassium hydroxide.

Major Products- From Oxidation: 2-Oxopentanoic acid.

- From Reduction: 2-Pentanol.

- From Condensation: β-Hydroxy ketones or α,β-unsaturated ketones.

- From Oxidation: 2-Oxopentanoic acid.

- From Reduction: 2-Pentanol.

- From Condensation: β-Hydroxy ketones or α,β-unsaturated ketones.

Several methods exist for synthesizing 2-oxopentanal:

- Oxidation of 2-Pentanol: This method involves using oxidizing agents like potassium permanganate or chromium trioxide.

- Hydrolysis of 2-Pentanone Oxime: This approach treats the oxime with an acid catalyst to yield 2-oxopentanal.

- Catalytic Oxidation in Industry: In industrial settings, it can be produced through catalytic oxidation of 2-pentanol using metal catalysts such as copper or palladium under controlled conditions .

2-Oxopentanal has diverse applications:

- Chemical Industry: Used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology: Functions as a precursor in metabolic pathways and amino acid biosynthesis.

- Fragrance and Flavor Production: Utilized in creating fine chemicals for fragrances and flavors .

Several compounds share structural similarities with 2-oxopentanal:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Oxobutanal | One less carbon than 2-oxopentanal | Less complex reactivity profile |

| 2-Oxohexanal | One more carbon than 2-oxopentanal | Increased molecular weight and potential applications |

| 2-Oxopentanoic Acid | Oxidized form of 2-oxopentanal | Exhibits different reactivity due to carboxylic acid group |

Uniqueness

The uniqueness of 2-oxopentanal lies in its specific reactivity profile and its role as an intermediate in various chemical and biological processes. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .

2-Oxopentanal, also known as propylglyoxal, is an organic compound with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol [1]. This aldehyde compound features both a ketone and an aldehyde functional group, making it a versatile intermediate in various chemical syntheses [2]. The synthesis of 2-oxopentanal can be achieved through several methodologies, with catalytic oxidation of alcohol precursors being one of the most efficient approaches [3].

Transition Metal-Mediated Oxidation Systems

Transition metal catalysts play a crucial role in the selective oxidation of alcohols to aldehydes and ketones, providing pathways to synthesize 2-oxopentanal under relatively mild conditions [8]. These catalytic systems typically involve the coordination of the alcohol substrate to the metal center, followed by a series of electron transfer steps that ultimately lead to the formation of the carbonyl compound [9].

Palladium-based catalysts have demonstrated remarkable efficiency in the oxidation of primary alcohols to aldehydes [10]. In particular, palladium(II) complexes with pyridine ligands can catalyze the aerobic oxidation of alcohols using molecular oxygen as the sole oxidant [12]. The reaction proceeds through the initial coordination of the alcohol to the palladium center, followed by β-hydride elimination to form the aldehyde [8]. For the synthesis of 2-oxopentanal, this approach would involve the oxidation of 1-pentanol to pentanal, followed by further oxidation to introduce the α-keto functionality [9].

Steric and Electronic Effects on Reactivity

The nucleophilic addition reactivity of 2-oxopentanal exhibits distinctive characteristics influenced by both steric and electronic factors inherent to its dual carbonyl structure. The compound possesses two distinct electrophilic centers: the aldehyde carbon and the ketone carbon, each demonstrating unique reactivity patterns governed by fundamental organic chemistry principles [1] [2].

Electronic Effects on Carbonyl Reactivity

The aldehyde carbon in 2-oxopentanal demonstrates enhanced electrophilicity compared to the ketone carbon due to reduced electron-donating effects. Aldehydes exhibit greater reactivity toward nucleophilic attack than ketones because the presence of only one alkyl group (as opposed to two in ketones) results in less effective stabilization of the carbonyl carbon's partial positive charge [2] [3]. This electronic differentiation creates a preferential reaction pathway where nucleophiles typically attack the aldehyde carbon with higher frequency and rate.

The electronegativity difference between carbon (2.5) and oxygen (3.5) creates significant polarization within both carbonyl groups, with the carbonyl carbon bearing a substantial partial positive charge. This polarization is further enhanced by resonance effects, where the carbonyl group can be represented by a dipolar resonance structure featuring a positive charge on carbon and negative charge on oxygen [1] [2].

Steric Hindrance Considerations

Steric effects play a crucial role in determining the approach trajectory and reaction rates for nucleophilic addition to 2-oxopentanal. The aldehyde carbon experiences minimal steric hindrance due to the presence of only one hydrogen atom and the propyl chain, facilitating easier nucleophile approach. Conversely, the ketone carbon encounters greater steric obstruction from the adjacent propyl group and the aldehyde functionality, resulting in reduced reaction rates [3] [4].

The transition state for nucleophilic addition to the aldehyde carbon is significantly less crowded than the corresponding ketone addition, leading to lower activation energies and faster reaction rates. This steric preference is particularly pronounced with bulky nucleophiles, where the size differential between aldehyde and ketone reaction sites becomes more significant [3].

Reactivity Differentiation

Kinetic studies demonstrate that aldehydes generally exhibit reaction rates 10-100 times faster than ketones under identical conditions. This rate differential stems from the combined influence of electronic activation and steric accessibility. The aldehyde carbon's enhanced electrophilicity, coupled with reduced steric hindrance, creates a thermodynamically and kinetically favored reaction pathway [1] [2] [4].

The nucleophilic addition mechanism follows a standard pathway involving nucleophile attack at the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent protonation. The relative stability of these intermediates depends on both electronic and steric factors, with aldehyde-derived intermediates typically exhibiting greater stability and faster formation rates [1] [5].

Solvent-Mediated Reaction Coordinate Modulation

Solvent effects exert profound influence on the nucleophilic addition reactions of 2-oxopentanal, significantly modulating reaction coordinates and altering both thermodynamic and kinetic parameters. The choice of solvent system directly impacts nucleophile solvation, electrophile activation, and transition state stabilization, creating opportunities for reaction optimization and selectivity enhancement [6] [7] [8].

Polar Protic Solvent Effects

Polar protic solvents such as water, methanol, and ethanol demonstrate complex interactions with 2-oxopentanal reaction systems. These solvents possess dual functionality as both hydrogen bond donors and acceptors, enabling stabilization of both cationic and anionic species formed during nucleophilic addition. The hydroxyl groups in protic solvents can form hydrogen bonds with nucleophiles, potentially reducing their reactivity, while simultaneously stabilizing carbocation-like transition states through electrostatic interactions [7] [9].

In protic media, the reaction coordinate exhibits modified energy profiles characterized by stabilized intermediates and altered activation barriers. The hydrogen bonding capability of protic solvents provides additional stabilization to tetrahedral intermediates, shifting equilibria toward product formation. However, nucleophile solvation can diminish reaction rates by reducing the effective concentration of free nucleophiles available for reaction [10] [7].

Polar Aprotic Solvent Enhancement

Polar aprotic solvents including dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile demonstrate superior performance in nucleophilic addition reactions with 2-oxopentanal. These solvents exhibit high dielectric constants without hydrogen bonding capability, enabling effective solvation of cationic species while leaving nucleophiles relatively unsolvated and highly reactive [10] [11].

The unique solvation properties of polar aprotic solvents create reaction environments where nucleophiles maintain maximum reactivity while electrophiles experience enhanced activation. DMSO, with its high dielectric constant of 46.7, provides exceptional stabilization for charged intermediates while maximizing nucleophile availability. DMF similarly enhances reaction rates through selective solvation effects, often resulting in rate increases of 10-1000 fold compared to protic solvents [10] [11].

Solvent Polarity and Dielectric Effects

The dielectric constant of reaction media significantly influences the stabilization of charged and polar intermediates formed during nucleophilic addition. High dielectric solvents stabilize separated charges more effectively than low dielectric media, leading to enhanced reaction rates for mechanisms involving charge development in the transition state [12] [13].

For 2-oxopentanal, the nucleophilic addition mechanism involves significant charge separation in the transition state, with the developing negative charge on oxygen and positive charge localization on the attacking nucleophile. Solvents with high dielectric constants (ε > 30) provide optimal stabilization for these charge-separated species, resulting in reduced activation energies and increased reaction rates [6] [12].

Hydrogen Bonding Modulation

Hydrogen bonding interactions between solvent molecules and reaction components create additional pathways for reaction coordinate modulation. Strong hydrogen bond donors like trifluoroethanol (TFE) can activate carbonyl electrophiles through coordination with the carbonyl oxygen, enhancing electrophilicity and accelerating nucleophilic attack [6] [14].

The hydrogen bond accepting ability of solvents also influences reaction outcomes by stabilizing protonated intermediates and facilitating proton transfer steps. Solvents with multiple hydrogen bond acceptor sites, such as crown ethers or cryptands, can provide enhanced stabilization for metal-coordinated nucleophiles, leading to improved reaction selectivity and yields [6] [10].

Redox Transformation Pathways

Controlled Reduction to Diol Derivatives

The selective reduction of 2-oxopentanal to diol derivatives represents a fundamental transformation in carbonyl chemistry, offering multiple synthetic pathways with varying degrees of selectivity and mechanistic complexity. The dual carbonyl functionality of 2-oxopentanal provides unique opportunities for controlled reduction strategies that can target individual carbonyl groups or achieve simultaneous reduction of both functional groups [16].

Hydride Reduction Mechanisms

Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) represent the primary hydride sources for carbonyl reduction in 2-oxopentanal. These reagents donate hydride ions through different mechanisms, with NaBH₄ operating under mild conditions in protic solvents, while LiAlH₄ requires anhydrous conditions and stronger Lewis acid activation [1] .

The reduction mechanism proceeds through nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding alcohol product. For 2-oxopentanal, this process can occur at both the aldehyde and ketone carbons, though the aldehyde typically reacts preferentially due to enhanced electrophilicity [1] [2].

Selective Reduction Strategies

Achieving selectivity in the reduction of 2-oxopentanal requires careful control of reaction conditions and reagent choice. The aldehyde carbon exhibits higher reactivity toward hydride reduction, enabling selective aldehyde reduction under mild conditions with limited equivalents of reducing agent. Complete reduction to the corresponding diol requires excess reducing agent and extended reaction times [16].

Cerium(III) chloride-modified sodium borohydride (NaBH₄/CeCl₃) demonstrates enhanced selectivity for aldehyde reduction, providing a method for preferential aldehyde-to-alcohol conversion while leaving the ketone functionality intact. This selectivity arises from the Lewis acid activation of the aldehyde carbonyl by cerium coordination, enhancing its reactivity toward hydride attack [16].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation using heterogeneous catalysts provides an alternative pathway for diol formation from 2-oxopentanal. Platinum, palladium, and nickel catalysts facilitate hydrogen addition across both carbonyl groups under pressurized conditions, yielding the corresponding diol products [16].

The catalytic mechanism involves coordination of the carbonyl groups to the metal surface, followed by hydrogen atom transfer from the catalyst to the carbonyl carbon. The selectivity of this process depends on the catalyst choice, with platinum showing preference for aldehyde reduction and palladium demonstrating broader reactivity toward both carbonyl groups [16].

Stereochemical Considerations

The reduction of 2-oxopentanal to diol derivatives introduces stereochemical complexity due to the formation of two chiral centers. The stereochemical outcome depends on the mechanism of hydride delivery and the conformational preferences of the substrate during reduction. Bulky reducing agents may exhibit facial selectivity, leading to preferential formation of specific diastereomers [16].

Reaction Optimization

Optimal conditions for diol formation typically involve the use of excess sodium borohydride in protic solvents such as methanol or ethanol. The reaction temperature, solvent choice, and reaction time significantly influence both the yield and selectivity of the reduction process. Lower temperatures favor selective aldehyde reduction, while elevated temperatures promote complete reduction to the diol [16].

Oxidative Cascades to Carboxylic Acid Analogs

The oxidative transformation of 2-oxopentanal to carboxylic acid derivatives represents a critical pathway in organic synthesis, providing access to difunctional carboxylic acids and their derivatives. The dual carbonyl structure of 2-oxopentanal enables selective oxidation strategies that can target individual carbonyl groups or achieve complete oxidation of both functional groups [17] [18] [14].

Permanganate Oxidation Mechanisms

Potassium permanganate (KMnO₄) serves as a powerful oxidizing agent for the conversion of 2-oxopentanal to carboxylic acid products. The mechanism involves multiple electron transfer steps, with the permanganate ion accepting electrons from the carbonyl carbon while delivering oxygen atoms to form the carboxylic acid functionality [17] [19].

The oxidation proceeds through formation of intermediate species including aldehyde hydrates and hemiacetals, which undergo further oxidation to yield the final carboxylic acid products. The aldehyde group in 2-oxopentanal demonstrates higher susceptibility to oxidation compared to the ketone, enabling selective oxidation under controlled conditions [17] [19].

Chromium-Based Oxidation Systems

Chromium(VI) reagents including chromic acid (H₂CrO₄) and pyridinium chlorochromate (PCC) provide alternative oxidation pathways for 2-oxopentanal. These reagents operate through different mechanisms compared to permanganate, involving coordination of the carbonyl oxygen to chromium followed by electron transfer and oxygen atom delivery [14] [20].

The chromium-based oxidation typically exhibits greater selectivity for aldehyde oxidation, allowing selective conversion of the aldehyde functionality to carboxylic acid while preserving the ketone group. This selectivity arises from the differential coordination preferences of aldehydes versus ketones with chromium centers [14] [20].

Catalytic Oxidation Approaches

Modern catalytic oxidation methods utilize transition metal catalysts to facilitate the conversion of 2-oxopentanal to carboxylic acid derivatives under mild conditions. Palladium, platinum, and ruthenium catalysts have demonstrated effectiveness in promoting selective oxidation reactions with high yields and minimal side product formation [14].

The catalytic mechanism involves coordination of the carbonyl substrate to the metal center, followed by oxygen atom transfer from molecular oxygen or other oxidants. The selectivity and efficiency of these catalytic systems depend on the ligand environment around the metal center and the choice of co-oxidant [14].

Electrochemical Oxidation Methods

Electrochemical oxidation provides a clean and environmentally friendly approach to the conversion of 2-oxopentanal to carboxylic acid products. The electrochemical mechanism involves electron transfer at the electrode surface, promoting oxidation without the need for stoichiometric chemical oxidants [22].

The electrochemical approach offers precise control over the oxidation potential and reaction conditions, enabling selective oxidation of specific carbonyl groups. The use of specialized electrode materials and electrolyte systems can further enhance the selectivity and efficiency of the oxidation process [22].

Mechanistic Considerations

The oxidation of 2-oxopentanal involves complex electron transfer processes that depend on the specific oxidant and reaction conditions employed. The aldehyde group typically undergoes oxidation more readily than the ketone due to the presence of the hydrogen atom, which can be removed as part of the oxidation process [17] [20].

The formation of carboxylic acid products from ketone oxidation requires more forcing conditions and often involves carbon-carbon bond cleavage. Under harsh oxidation conditions, the ketone functionality can undergo oxidative cleavage to yield shorter-chain carboxylic acids [17] [20].

Condensation Chemistry Applications

Aldol Reaction Selectivity Patterns

The aldol reaction represents one of the most important carbon-carbon bond forming reactions in organic chemistry, and 2-oxopentanal demonstrates unique selectivity patterns due to its dual carbonyl structure. The presence of both aldehyde and ketone functionalities creates multiple reactive sites for enolate formation and nucleophilic attack, leading to complex selectivity considerations that can be controlled through careful reaction design [23] [24] [25].

Enolate Formation Selectivity

The formation of enolate intermediates from 2-oxopentanal can occur at multiple positions, creating kinetic and thermodynamic enolate isomers with distinct reactivity profiles. The methyl group adjacent to the ketone carbonyl provides the most acidic hydrogen atoms, leading to preferential enolate formation at this position under kinetic control conditions [23] [25].

Thermodynamic enolate formation, achieved through prolonged equilibration or elevated temperatures, favors the more substituted enolate derived from the propyl chain. This selectivity pattern influences the regioselectivity of subsequent aldol reactions, with kinetic enolates typically leading to different product distributions compared to thermodynamic enolates [23] [25].

Intramolecular Aldol Reactions

The structural features of 2-oxopentanal enable intramolecular aldol reactions under appropriate conditions, leading to cyclic products with defined stereochemistry. The formation of five- and six-membered ring systems is thermodynamically favored, with the specific ring size depending on the site of enolate formation and the carbonyl group involved in the condensation [26] [27].

Intramolecular aldol reactions of 2-oxopentanal derivatives demonstrate high stereoselectivity due to the conformational constraints imposed by the forming ring system. The stereochemical outcome can be predicted based on the chair-like transition state geometry, with substituents adopting equatorial positions to minimize steric interactions [26] [27].

Cross-Aldol Selectivity

Cross-aldol reactions between 2-oxopentanal and other carbonyl compounds exhibit complex selectivity patterns influenced by the relative reactivity of the different carbonyl partners. The aldehyde functionality in 2-oxopentanal typically acts as the electrophilic partner, while enolate formation occurs preferentially at the ketone carbon [23] [25].

The success of cross-aldol reactions depends critically on the relative rates of enolate formation and aldol condensation. Optimal selectivity is achieved when one carbonyl compound serves exclusively as the enolate source while the other acts as the electrophile, preventing undesired self-condensation reactions [23] [25].

Stereochemical Control

The stereochemical outcome of aldol reactions involving 2-oxopentanal depends on the mechanism of enolate formation and the geometry of the transition state. Kinetic enolates typically lead to different stereoisomeric products compared to thermodynamic enolates, providing opportunities for stereochemical control through reaction condition optimization [24] [25].

Dehydration Patterns

The β-hydroxy ketone and aldehyde products formed from aldol reactions of 2-oxopentanal readily undergo dehydration to form α,β-unsaturated carbonyl compounds. The dehydration process is often irreversible and can be promoted by acid or base catalysis, driving the overall aldol condensation to completion [23] [26].

The regioselectivity of dehydration depends on the substitution pattern of the β-hydroxy carbonyl product, with more substituted alkenes being thermodynamically favored. This selectivity can be exploited to control the formation of specific α,β-unsaturated products [23] [26].

Heterocyclic Compound Construction

The dual carbonyl functionality of 2-oxopentanal provides exceptional opportunities for heterocyclic compound construction through diverse condensation reactions. The compound serves as a versatile building block for the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles, with the specific heterocycle formed depending on the choice of condensing reagent and reaction conditions [28] [29] [30].

Pyridine and Pyrimidine Synthesis

2-Oxopentanal participates in multicomponent reactions leading to pyridine and pyrimidine derivatives through condensation with nitrogen-containing reagents. The Hantzsch pyridine synthesis utilizes 2-oxopentanal as a key component, combining with β-dicarbonyl compounds and ammonia sources to generate substituted pyridines with defined substitution patterns [28] [30].

The mechanism involves initial condensation of 2-oxopentanal with the nitrogen source, followed by cyclization through intramolecular nucleophilic attack and subsequent dehydration to form the aromatic pyridine ring. The regioselectivity of these reactions depends on the electronic properties of the substituents and the reaction conditions employed [28] [30].

Oxazole and Thiazole Formation

The condensation of 2-oxopentanal with α-aminoketones or α-mercaptoketones leads to the formation of oxazole and thiazole heterocycles, respectively. These reactions proceed through initial condensation to form intermediate imines or thioethers, followed by intramolecular cyclization and dehydration to yield the aromatic heterocycles [28] [29].

The oxazole formation mechanism involves nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization through attack of the carbonyl oxygen on the adjacent ketone. The thiazole formation follows a similar pathway but involves sulfur nucleophiles instead of oxygen [28] [29].

Quinoline and Isoquinoline Derivatives

2-Oxopentanal serves as a precursor for quinoline and isoquinoline synthesis through condensation reactions with aniline derivatives. The Skraup and Doebner-Miller reactions utilize 2-oxopentanal as the carbonyl component, leading to quinoline derivatives with specific substitution patterns determined by the structure of the aniline partner [28] [30].

The mechanism involves initial condensation between the aniline and 2-oxopentanal, followed by cyclization through electrophilic aromatic substitution on the aniline ring. The regioselectivity of cyclization depends on the electronic properties of the aniline substituents and the reaction conditions [28] [30].

Heterocyclic Condensation Mechanisms

The formation of heterocycles from 2-oxopentanal typically involves multistep mechanisms with distinct condensation, cyclization, and dehydration phases. The initial condensation step involves nucleophilic attack of the heteroatom on the carbonyl carbon, forming an intermediate that undergoes subsequent cyclization through intramolecular nucleophilic attack [28] [29].

The cyclization step is often the rate-determining step and depends on the nucleophilicity of the attacking heteroatom and the electrophilicity of the accepting carbonyl group. The final dehydration step is typically rapid and irreversible, driving the overall reaction to completion [28] [29].

Synthetic Applications

The heterocyclic products derived from 2-oxopentanal condensation reactions find extensive applications in pharmaceutical and agrochemical synthesis. The specific biological activity of these heterocycles depends on the substitution pattern and the nature of the heterocyclic ring system [28] [29].

The ability to introduce diverse substituents through the choice of condensing reagent provides synthetic flexibility for the preparation of heterocyclic libraries with defined structure-activity relationships. This approach has been utilized in the development of new therapeutic agents and agricultural chemicals [28] [29].

Reaction Optimization

The optimization of heterocyclic synthesis from 2-oxopentanal requires careful consideration of reaction conditions including temperature, solvent, and catalyst choice. Acid catalysis is often employed to activate the carbonyl groups and facilitate the condensation and cyclization steps [28] [29].